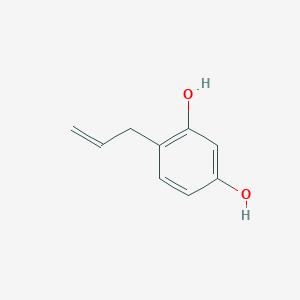

4-(Prop-2-en-1-yl)benzene-1,3-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-prop-2-enylbenzene-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-2-3-7-4-5-8(10)6-9(7)11/h2,4-6,10-11H,1,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXUCMXVCGIAHHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(C=C(C=C1)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60552015 | |

| Record name | 4-(Prop-2-en-1-yl)benzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60552015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1616-52-0 | |

| Record name | 4-(Prop-2-en-1-yl)benzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60552015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 4-(prop-2-en-1-yl)benzene-1,3-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(prop-2-en-1-yl)benzene-1,3-diol, also known as 4-allylresorcinol, is a phenolic compound belonging to the alkylresorcinol family. These compounds are characterized by a resorcinol (1,3-dihydroxybenzene) ring substituted with an alkyl or alkenyl chain. Found in various natural sources, alkylresorcinols have garnered significant interest in the scientific community due to their diverse biological activities, including antimicrobial, antioxidant, and cytotoxic properties. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its role as a tyrosinase inhibitor. The information presented herein is intended to support research and development efforts in fields such as medicinal chemistry, pharmacology, and drug discovery.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₂ | PubChem |

| Molecular Weight | 150.17 g/mol | PubChem (Computed) |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Water Solubility | Not available | - |

| pKa | Not available | - |

| LogP (XLogP3) | 1.6 | PubChem (Computed) |

| Exact Mass | 150.068079557 g/mol | PubChem (Computed) |

| Monoisotopic Mass | 150.068079557 g/mol | PubChem (Computed) |

| Polar Surface Area | 40.5 Ų | PubChem (Computed) |

| Hydrogen Bond Donors | 2 | PubChem (Computed) |

| Hydrogen Bond Acceptors | 2 | PubChem (Computed) |

| Rotatable Bond Count | 2 | PubChem (Computed) |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate characterization of a compound's properties. This section outlines methodologies for the synthesis of this compound and the determination of its key physicochemical and biological activities.

Synthesis of this compound

The synthesis of 4-allylresorcinol can be achieved through a Friedel-Crafts acylation of resorcinol followed by a reduction, or more directly via a Friedel-Crafts allylation. The following protocol describes a general approach for the synthesis.

Materials:

-

Resorcinol

-

Allyl bromide

-

Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid catalyst

-

Anhydrous solvent (e.g., nitrobenzene or carbon disulfide)

-

Hydrochloric acid (HCl), dilute

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane and ethyl acetate mixture)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve resorcinol in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions with stirring.

-

Allylation: Add allyl bromide dropwise from the dropping funnel to the stirred mixture at a rate that maintains the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for a specified time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it slowly onto a mixture of crushed ice and concentrated HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether).

-

Washing: Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.

Determination of Melting Point

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

Procedure:

-

Sample Preparation: Finely powder a small amount of the purified this compound.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Measurement: Place the capillary tube in the heating block of the melting point apparatus.

-

Heating: Heat the block rapidly to a temperature about 10-15 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

-

Replicate: Repeat the measurement at least twice to ensure accuracy.

Determination of Water Solubility (Shake-Flask Method)

Materials:

-

This compound

-

Distilled or deionized water

-

Shaking incubator or water bath with temperature control

-

Centrifuge

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC system for quantification

Procedure:

-

Equilibration: Add an excess amount of this compound to a known volume of water in a sealed flask.

-

Shaking: Place the flask in a shaking incubator set at a constant temperature (e.g., 25 °C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension at high speed to separate the undissolved solid from the saturated aqueous solution.

-

Sampling: Carefully withdraw a known volume of the clear supernatant.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method such as UV-Vis spectrophotometry (after creating a calibration curve) or HPLC.

-

Calculation: Express the water solubility in units such as mg/L or mol/L.

Determination of pKa (Potentiometric Titration)

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Stirrer

-

Beaker

Procedure:

-

Solution Preparation: Prepare a standard solution of this compound of known concentration in a suitable solvent mixture (e.g., water-ethanol) if the compound has low water solubility.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) of known concentration, adding the titrant in small increments.

-

pH Measurement: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the acidic protons have been neutralized. For a diprotic acid like a resorcinol derivative, two equivalence points and two pKa values may be observed.

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or ethanol

-

This compound

-

Positive control (e.g., ascorbic acid or Trolox)

-

UV-Vis spectrophotometer

Procedure:

-

DPPH Solution Preparation: Prepare a stock solution of DPPH in methanol or ethanol.

-

Sample Preparation: Prepare a series of dilutions of the test compound and the positive control in the same solvent.

-

Reaction: In a set of test tubes or a 96-well plate, add a fixed volume of the DPPH solution to each of the sample dilutions. A blank containing only the solvent and DPPH is also prepared.

-

Incubation: Incubate the mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

-

IC₅₀ Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Mandatory Visualizations

Tyrosinase Inhibition Signaling Pathway

4-substituted resorcinol derivatives are well-documented inhibitors of tyrosinase, a key enzyme in the melanin biosynthesis pathway. The inhibition of tyrosinase is a primary strategy for the development of skin-lightening agents and treatments for hyperpigmentation disorders. The following diagram illustrates the mechanism of tyrosinase inhibition by a resorcinol derivative.

Caption: Mechanism of tyrosinase inhibition by 4-allylresorcinol.

Experimental Workflow for Synthesis and Purification

The following diagram outlines the logical flow of the synthesis and purification process for this compound.

Caption: Workflow for the synthesis and purification of 4-allylresorcinol.

Conclusion

This compound is a molecule of significant interest due to its classification as an alkylresorcinol and its potential biological activities, notably as a tyrosinase inhibitor. While comprehensive experimental data on its physicochemical properties are still emerging, the computed values provide a valuable starting point for further investigation. The experimental protocols detailed in this guide offer a framework for the synthesis and characterization of this compound, enabling researchers to conduct further studies into its biological effects and potential applications. The elucidation of its mechanism of action, such as the inhibition of tyrosinase, opens avenues for its development in dermatology and other therapeutic areas. Continued research into 4-allylresorcinol and related compounds is warranted to fully explore their therapeutic potential.

A Technical Guide to the Natural Occurrence and Sources of 4-Allylresorcinol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the natural occurrence, sources, biosynthesis, and analysis of 4-allylresorcinol, a distinct phenylpropene compound within the broader class of resorcinolic lipids. While the related 5-alkylresorcinols are well-documented in cereal grains, 4-allylresorcinol is primarily identified in the plant species Piper betle Linn. This document consolidates available data on its sources, outlines detailed experimental protocols for its extraction and isolation, and presents its proposed biosynthetic pathway and known biological activities through structured data and visualizations.

Natural Occurrence and Key Sources

4-Allylresorcinol is a naturally occurring phenylpropene.[1] Unlike the more commonly studied 5-n-alkylresorcinols found abundantly in the bran of cereals like wheat and rye, 4-allylresorcinol has a more specific and limited known distribution in the plant kingdom.

The primary and most consistently reported natural source of 4-allylresorcinol is the betelvine plant, Piper betle Linn. , which belongs to the Piperaceae family.[1][2] This perennial creeper is cultivated extensively in South and Southeast Asia for its leaves, which are used for chewing and in traditional medicine.[1][2] Within the Piper betle plant, 4-allylresorcinol has been specifically isolated from the roots and stems .[2]

While other alkylresorcinols are found in bacteria, fungi, and various higher plants, the specific 4-allyl isomer is characteristic of Piper betle.[3][4] Its presence in the roots and stems suggests a potential role in the plant's defense mechanisms or other physiological processes.[2]

Quantitative Analysis

Quantitative data specifically for 4-allylresorcinol is not widely available in the existing literature. Most analytical studies on Piper betle quantify more abundant phenolic compounds like hydroxychavicol and chavibetol or provide percentage area from chromatographic analyses without absolute quantification.[5][6] One analysis identified a derivative, 4-Allyl-1,2-diacetoxybenzene, constituting 0.739% of the total area in a GC-MS chromatogram of a leaf extract.[6] However, direct concentration data for 4-allylresorcinol remains sparse.

The following table summarizes the identified natural sources of 4-allylresorcinol.

| Plant Species | Family | Part(s) of Plant | Compound Form | Quantitative Data | Reference(s) |

| Piper betle Linn. | Piperaceae | Roots | 4-allylresorcinol | Identified; no absolute quantification reported. | [1][2] |

| Piper betle Linn. | Piperaceae | Stems | 4-allylresorcinol | Identified; no absolute quantification reported. | [2] |

Biosynthesis Pathway

Alkylresorcinols, as a class of phenolic lipids, are biosynthesized via the Type III polyketide synthase (PKS) pathway .[3][7][8] This pathway is responsible for producing a wide array of plant secondary metabolites. The synthesis of the resorcinol ring involves the condensation of a fatty acyl-CoA starter unit with three molecules of malonyl-CoA, which serve as extender units.[7][8]

The enzyme alkylresorcinol synthase (ARS) catalyzes the formation of a transient tetraketide intermediate, which then undergoes intramolecular C-C bond formation (a Claisen condensation) and aromatization to yield the final 5-n-alkylresorcinol core.[3] While this mechanism is well-established for the 5-n-alkylresorcinols found in cereals, the precise starter unit and specific enzymes for the biosynthesis of 4-allylresorcinol in Piper betle have not been explicitly detailed. It is presumed to follow a similar mechanism, likely utilizing an allyl-group-containing starter unit instead of a saturated fatty acyl-CoA.

Experimental Protocols

The following sections detail methodologies for the extraction, isolation, and quantification of 4-allylresorcinol from its primary source, Piper betle.

Extraction and Isolation Protocol

This protocol is adapted from methodologies reported for the isolation of 4-allylresorcinol from Piper betle roots.[1]

1. Sample Preparation:

- Procure fresh roots of Piper betle.

- Wash the roots thoroughly with distilled water to remove soil and debris.

- Shade-dry the roots completely at room temperature for 7-10 days until brittle.

- Pulverize the dried roots into a coarse powder using a mechanical grinder.

2. Solvent Extraction (Sequential):

- Place the powdered root material (e.g., 2 kg) into a large-capacity Soxhlet apparatus or a round-bottom flask for reflux extraction.

- Step 2a (Defatting): Exhaustively extract the powder with a non-polar solvent like petroleum ether (60-80°C) for approximately 6-8 hours. This step removes lipids and other non-polar compounds. Discard the solvent.

- Step 2b (Target Extraction): Air-dry the defatted plant material and then exhaustively extract it with a polar solvent, such as 95% ethanol or methanol, under reflux for 8-10 hours.[1]

- Collect the alcoholic extract.

3. Concentration:

- Concentrate the alcoholic extract in vacuo using a rotary evaporator at 40-50°C.

- Continue evaporation until a semi-solid or viscous mass is obtained.

4. Chromatographic Isolation:

- Prepare a silica gel (60-120 mesh) column packed in a non-polar solvent (e.g., n-hexane).

- Adsorb the concentrated extract onto a small amount of silica gel and load it onto the top of the prepared column.

- Elute the column using a solvent gradient of increasing polarity, starting with n-hexane and gradually introducing ethyl acetate or chloroform.

- Collect fractions (e.g., 25 mL each) and monitor them using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., hexane:ethyl acetate 8:2).

- Visualize spots on the TLC plate under UV light (254 nm) and/or by spraying with a visualizing agent like ferric chloride (FeCl₃), which gives a bluish-black coloration with phenolic compounds like 4-allylresorcinol.[1]

- Pool the fractions containing the compound of interest and re-concentrate to yield isolated 4-allylresorcinol.

Quantification Protocol (GC-MS)

This protocol outlines a general method for the quantification of compounds like 4-allylresorcinol in a plant extract.[6][9]

1. Sample Preparation:

- Prepare a plant extract using the methods described above or other validated techniques like ultrasound-assisted extraction.[10]

- Accurately weigh a known amount of the dried extract and dissolve it in a suitable solvent (e.g., methanol, acetone) to a final concentration of 1 mg/mL.

- Filter the solution through a 0.22 µm syringe filter before injection.

2. GC-MS Analysis:

- Gas Chromatograph (GC) Conditions:

- Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

- Injector Temperature: 250°C.

- Oven Temperature Program: Start at 60°C, hold for 2 min, ramp to 280°C at 10°C/min, and hold for 5 min.

- Carrier Gas: Helium, constant flow rate of 1 mL/min.

- Injection Volume: 1 µL (splitless mode).

- Mass Spectrometer (MS) Conditions:

- Ion Source Temperature: 230°C.

- Ionization Mode: Electron Impact (EI) at 70 eV.

- Scan Range: 40-550 m/z.

3. Identification and Quantification:

- Identify the 4-allylresorcinol peak based on its retention time and by comparing its mass spectrum with reference libraries (e.g., NIST, Wiley). The mass spectrum is expected to be consistent with its molecular weight and fragmentation pattern.[1]

- For absolute quantification, prepare a calibration curve using a certified reference standard of 4-allylresorcinol at various concentrations. Plot the peak area against concentration and determine the concentration in the sample via linear regression.

A[label="Plant Material\n(Piper betle roots)", fillcolor="#F1F3F4", fontcolor="#202124"];

B[label="Drying & Pulverization", fillcolor="#FBBC05", fontcolor="#202124"];

C [label="Sequential Solvent Extraction\n(e.g., Reflux with EtOH)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

D [label="Concentration\n(Rotary Evaporation)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

E [label="Purification\n(Silica Gel Column Chromatography)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

F [label="Analysis & Quantification\n(TLC, GC-MS)", fillcolor="#34A853", fontcolor="#FFFFFF"];

G [label="Isolated 4-Allylresorcinol", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

A -> B;

B -> C;

C -> D;

D -> E;

E -> F;

E -> G [style=dashed];

}

### **5. Reported Biological Activities**

Alkylresorcinols as a class, and extracts from *Piper betle* containing 4-allylresorcinol, have been associated with a wide range of biological activities. These properties are often attributed to their amphiphilic nature, which allows them to interact with cell membranes and proteins. While specific signaling pathways for 4-allylresorcinol are not well-defined, its inclusion in extracts with known bioactivities is significant.

Key reported activities for related compounds and extracts include:

* **Antimicrobial and Antifungal Activity:** Phenolic lipids can disrupt microbial cell membranes, leading to inhibitory effects on bacteria and fungi.

* **Antioxidant Properties:** The phenolic ring structure allows for the scavenging of free radicals.

* **Cytotoxic and Anticancer Effects:** High concentrations of some alkylresorcinols have demonstrated cytotoxicity against various cancer cell lines.

* **Anti-inflammatory Activity:** Some studies have pointed to the anti-inflammatory properties of alkylresorcinols.

```dot

digraph "Biological_Activities" {

graph [splines=true, overlap=false];

node [shape=box, style="filled", fontname="Arial", fontsize=12];

edge [fontname="Arial", fontsize=10, color="#5F6368"];

center [label="4-Allylresorcinol", shape=doublecircle, fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=14];

act1 [label="Antimicrobial Activity", fillcolor="#F1F3F4", fontcolor="#202124"];

act2 [label="Antioxidant Activity", fillcolor="#F1F3F4", fontcolor="#202124"];

act3 [label="Cytotoxic Effects", fillcolor="#F1F3F4", fontcolor="#202124"];

act4 [label="Anti-inflammatory\nProperties", fillcolor="#F1F3F4", fontcolor="#202124"];

center -> act1;

center -> act2;

center -> act3;

center -> act4;

}

Reported biological activities for related compounds.

Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols are representative and may require optimization for specific laboratory conditions and research goals.

References

- 1. Chemical Constituents of Piper betle Linn. (Piperaceae) roots - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Betelvine (Piper betle L.): A comprehensive insight into its ethnopharmacology, phytochemistry, and pharmacological, biomedical and therapeutic attributes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alkylresorcinol biosynthesis in plants: New insights from an ancient enzyme family? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Overview of Alkylresorcinols Biological Properties and Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Alkylresorcinol biosynthesis in plants: new insights from an ancient enzyme family? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantification of Bioactive Compounds in Piper Betle Leaf Extract by Gas Chromatography-Mass Spectrometry (GC-MS) [masujournal.org]

- 10. researchgate.net [researchgate.net]

The Biological Activity of 4-(prop-2-en-1-yl)benzene-1,3-diol: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(prop-2-en-1-yl)benzene-1,3-diol, also known as 4-allylresorcinol, is a phenolic lipid belonging to the alkylresorcinol (AR) family. These compounds are characterized by a dihydroxybenzene (resorcinol) ring with a hydrocarbon side chain. While prevalent in the bran of whole grains like wheat and rye, the biological activities of specific, shorter-chain, unsaturated alkylresorcinols such as 4-allylresorcinol are a subject of growing interest in the scientific community. This technical guide provides a comprehensive overview of the known biological activities of this compound and its close analogs, with a focus on its potential therapeutic applications.

While specific quantitative data for this compound is limited in publicly available literature, this guide draws upon data from closely related alkylresorcinols to provide a foundational understanding of its potential biological profile. The experimental protocols detailed herein are presented to enable researchers to further investigate the specific activities of 4-allylresorcinol.

Core Biological Activities

Alkylresorcinols as a class exhibit a wide spectrum of biological effects, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1] These activities are attributed to the phenolic ring, which acts as a hydrogen donor for radical scavenging, and the alkyl chain, which influences the compound's lipophilicity and interaction with cell membranes.

Antioxidant Activity

The resorcinol moiety of 4-allylresorcinol is a key determinant of its antioxidant potential, enabling it to scavenge free radicals and chelate metal ions.

Quantitative Data for a Related Alkylresorcinol (4-Hexylresorcinol)

| Assay | Test System | Result | Reference |

| DPPH Radical Scavenging | In vitro | IC50: Not directly available for 4-allylresorcinol. Data for related compounds suggest activity. | General knowledge on alkylresorcinols |

| Metal Chelating Activity | In vitro | Data for related compounds suggest activity. | General knowledge on alkylresorcinols |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing the free radical scavenging activity of a compound.

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent. Keep this solution in the dark.

-

-

Assay Procedure:

-

In a 96-well microplate, add varying concentrations of the test compound solution.

-

Add the DPPH solution to each well.

-

Include a control well containing only the solvent and DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Analysis:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the compound concentration.

-

Workflow for DPPH Assay

Workflow for determining antioxidant activity using the DPPH assay.

Anti-inflammatory Activity

Alkylresorcinols have been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB and MAPK pathways, leading to a reduction in the production of pro-inflammatory mediators.[2]

Quantitative Data for a Related Alkylresorcinol (4-Hexylresorcinol)

| Assay | Cell Line | Result | Reference |

| Nitric Oxide (NO) Inhibition | RAW 264.7 macrophages | Significant decrease in TNF-α expression.[1] | [1] |

| Cytokine Inhibition (TNF-α) | RAW 264.7 macrophages | Significant decrease in expression.[1] | [1] |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol describes how to measure the inhibitory effect of a compound on the production of nitric oxide, a key inflammatory mediator.

-

Cell Culture:

-

Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

-

Assay Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).

-

Incubate for 24 hours.

-

-

Griess Assay for Nitrite Measurement:

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Incubate at room temperature for 10-15 minutes.

-

-

Data Analysis:

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

-

Calculate the percentage of NO inhibition relative to the LPS-treated control.

-

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Activity

Alkylresorcinols have demonstrated cytotoxic effects against various cancer cell lines in vitro. The mechanisms of action are thought to involve the induction of apoptosis and the modulation of signaling pathways involved in cell proliferation and survival.

Quantitative Data for Related Phenolic Compounds

| Cell Line | Assay | Result (IC50) | Reference |

| MCF-7 (Breast Cancer) | MTT Assay | Data for related phenolic compounds show a wide range of IC50 values. | General knowledge on phenolic compounds |

| A549 (Lung Cancer) | MTT Assay | Data for related phenolic compounds show a wide range of IC50 values. | General knowledge on phenolic compounds |

Experimental Protocol: MTT Assay for Cytotoxicity in MCF-7 Cells

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Culture:

-

Culture MCF-7 human breast cancer cells in a suitable medium (e.g., DMEM with 10% FBS).

-

-

Assay Procedure:

-

Seed the cells in a 96-well plate and allow them to attach.

-

Treat the cells with various concentrations of this compound. Include untreated control cells.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Formazan Solubilization:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance at a wavelength of 570 nm.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

-

MAPK Signaling Pathway Modulation

Potential modulation of the MAPK signaling pathway by 4-allylresorcinol.

Conclusion and Future Directions

This compound, as a member of the alkylresorcinol family, holds significant promise as a bioactive compound with potential applications in the pharmaceutical and nutraceutical industries. The collective evidence from studies on related alkylresorcinols suggests that 4-allylresorcinol is likely to possess antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.

However, a clear need exists for further research to specifically quantify the biological activities of this compound and to elucidate its precise mechanisms of action. The experimental protocols provided in this guide offer a framework for such investigations. Future studies should focus on:

-

Quantitative analysis: Determining the IC50 and MIC values of pure 4-allylresorcinol in a variety of biological assays.

-

Mechanism of action: Investigating the specific molecular targets and signaling pathways modulated by this compound.

-

In vivo studies: Evaluating the efficacy and safety of 4-allylresorcinol in animal models of disease.

-

Structure-activity relationship studies: Synthesizing and testing analogs of 4-allylresorcinol to optimize its biological activities.

By addressing these research gaps, the full therapeutic potential of this compound can be unlocked, paving the way for the development of novel drugs and health-promoting agents.

References

Spectroscopic and Spectrometric Characterization of 4-Allylresorcinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for 4-allylresorcinol, a phenolic compound of interest in various research fields. The following sections detail the predicted nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, outline standardized experimental protocols for their acquisition, and present a logical workflow for the structural elucidation of this compound.

Core Spectroscopic and Spectrometric Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and key mass spectrometry fragmentation data for 4-allylresorcinol. These predictions are based on established principles of NMR and MS, considering the substituent effects of the allyl and hydroxyl groups on the resorcinol ring.

Table 1: Predicted ¹H NMR Data for 4-Allylresorcinol

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 6.8 - 7.0 | d | ~2.5 |

| H-5 | 6.2 - 6.4 | dd | ~8.5, 2.5 |

| H-6 | 6.2 - 6.4 | d | ~8.5 |

| -OH (C-1, C-3) | 4.5 - 5.5 | br s | - |

| H-1' | 3.2 - 3.4 | d | ~6.5 |

| H-2' | 5.8 - 6.0 | m | - |

| H-3'a | 5.0 - 5.2 | dq | ~17.0, 1.5 |

| H-3'b | 5.0 - 5.2 | dq | ~10.0, 1.5 |

Solvent: CDCl₃. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Data for 4-Allylresorcinol

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 155 - 157 |

| C-2 | 130 - 132 |

| C-3 | 155 - 157 |

| C-4 | 120 - 122 |

| C-5 | 108 - 110 |

| C-6 | 102 - 104 |

| C-1' | 35 - 37 |

| C-2' | 137 - 139 |

| C-3' | 115 - 117 |

Solvent: CDCl₃. Chemical shifts are referenced to TMS at 0.00 ppm.

Table 3: Predicted Mass Spectrometry (Electron Ionization - EI) Data for 4-Allylresorcinol

| m/z | Relative Intensity | Proposed Fragment |

| 150 | High | [M]⁺ (Molecular Ion) |

| 131 | Moderate | [M - CH₃ - H₂O]⁺ |

| 121 | Moderate | [M - C₂H₅]⁺ |

| 107 | High | [M - C₃H₅]⁺ (Loss of allyl group) |

| 77 | Moderate | [C₆H₅]⁺ |

Experimental Protocols

The acquisition of high-quality spectroscopic and spectrometric data is crucial for the unambiguous identification and characterization of 4-allylresorcinol. The following are detailed, generalized protocols for NMR and MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of purified 4-allylresorcinol in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃; methanol-d₄, CD₃OD; or dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (0.00 ppm).

2. ¹H NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton-sensitive probe.

-

Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30').

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Temperature: 298 K (25 °C).

-

-

Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the resulting spectrum.

3. ¹³C NMR Spectroscopy:

-

Instrument: Same as for ¹H NMR, but tuned to the ¹³C frequency.

-

Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Temperature: 298 K (25 °C).

-

-

Processing: Apply a Fourier transform to the FID with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum.

Mass Spectrometry (MS)

1. Sample Preparation:

-

Prepare a dilute solution of 4-allylresorcinol (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

2. Electron Ionization (EI) Mass Spectrometry:

-

Instrument: A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe MS system.

-

Ionization Method: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: m/z 40-500.

-

Inlet System: For GC-MS, use a suitable capillary column (e.g., DB-5ms) with a temperature program designed to elute 4-allylresorcinol. For a direct insertion probe, the sample is introduced directly into the ion source and heated to achieve volatilization.

3. Electrospray Ionization (ESI) Mass Spectrometry:

-

Instrument: A liquid chromatograph-mass spectrometer (LC-MS).

-

Ionization Method: Electrospray Ionization (ESI), typically in negative ion mode for phenolic compounds.

-

Mobile Phase: A mixture of water and a polar organic solvent (e.g., acetonitrile or methanol), often with a small amount of additive like formic acid (for positive mode) or ammonium hydroxide (for negative mode) to enhance ionization.

-

Mass Analyzer: Quadrupole, Ion Trap, or Time-of-Flight (TOF).

-

Mass Range: m/z 50-1000.

-

Capillary Voltage: 3-5 kV.

-

Nebulizing Gas Flow: As per instrument optimization.

-

Drying Gas Temperature: As per instrument optimization.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic and spectrometric analysis of a synthesized or isolated sample of 4-allylresorcinol.

Caption: Workflow for Spectroscopic and Spectrometric Analysis.

The Toxicology Profile and Safety of 4-Allylresorcinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicological and safety data for 4-allylresorcinol (also known as 4-(prop-2-en-1-yl)benzene-1,3-diol). Due to the limited publicly available data for 4-allylresorcinol, this guide also incorporates information on the closely related compounds, resorcinol and other alkylresorcinols, to provide a broader understanding of the potential toxicological profile. All data from related compounds are clearly identified.

Executive Summary

4-Allylresorcinol is classified as a substance that is harmful if swallowed, causes skin irritation and serious eye irritation, and is very toxic to aquatic life.[1] While specific quantitative toxicity data for 4-allylresorcinol is scarce, data from the parent compound, resorcinol, and other alkylresorcinols, provide insights into its potential toxicological properties. This guide summarizes the available data on acute toxicity, skin and eye irritation, skin sensitization, genotoxicity, and metabolism. Detailed methodologies for key toxicological assays are also provided to aid in the design and interpretation of future studies.

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | |

| Synonyms | 4-Allyl-1,3-benzenediol, m-Allylphenol | [2] |

| CAS Number | 52657-06-6 | [1] |

| Molecular Formula | C₉H₁₀O₂ | [2] |

| Molecular Weight | 150.17 g/mol | [2] |

Toxicological Profile

Acute Toxicity

According to notifications to the European Chemicals Agency (ECHA), 4-allylresorcinol is classified as harmful if swallowed.[1] However, a specific oral LD50 value for 4-allylresorcinol is not publicly available. For the related compound, 4-hexylresorcinol, the median lethal dose (LD50) in rats is reported to be 750 mg/kg body weight.[3]

Table 1: Acute Oral Toxicity Data for Related Compounds

| Compound | Test Species | Route | LD50 | Reference |

| 4-Hexylresorcinol | Rat | Oral | 750 mg/kg bw | [3] |

| 4-Hexylresorcinol | Guinea Pig | Oral | 430 mg/kg bw | [3] |

The acute oral toxicity is typically determined in rodents following the OECD Test Guideline 423 (Acute Toxic Class Method). The substance is administered orally by gavage to fasted animals. The method uses a stepwise procedure with a limited number of animals at each step. The outcome of each step determines the next step, allowing for classification of the substance into a toxicity category with a minimal number of animal deaths. Observations of effects and mortality are made for at least 14 days.

Skin Irritation and Sensitization

4-Allylresorcinol is classified as a substance that causes skin irritation.[1]

Skin Sensitization: While specific data for 4-allylresorcinol is lacking, the parent compound, resorcinol, has been identified as a skin sensitizer in the murine Local Lymph Node Assay (LLNA).[4] The EC3 value (the concentration estimated to produce a 3-fold increase in lymphocyte proliferation) for resorcinol was determined to be approximately 6%.[4] A recalculation based on historical data suggests an EC3 value of 5.5%.[4]

Table 2: Skin Sensitization Data for Resorcinol

| Compound | Assay | Vehicle | EC3 Value | Result | Reference |

| Resorcinol | LLNA | Acetone:Olive Oil | ~6% | Sensitizer | [4] |

| Resorcinol | LLNA | Acetone:Olive Oil | 5.5% | Sensitizer | [4] |

The LLNA is the standard method for assessing skin sensitization potential. The test substance is applied topically to the dorsum of the ears of mice for three consecutive days. On day five, the draining auricular lymph nodes are excised, and a single-cell suspension of lymph node cells is prepared. The proliferation of lymphocytes is measured, typically by the incorporation of a radiolabelled nucleoside (e.g., ³H-methyl thymidine) or by alternative methods. A substance is classified as a sensitizer if it induces a stimulation index (the ratio of proliferation in treated versus control groups) of three or greater.

Eye Irritation

ECHA notifications classify 4-allylresorcinol as causing serious eye irritation.[1] Specific in vivo (e.g., Draize test) or in vitro data for 4-allylresorcinol are not available.

The Draize eye irritation test involves the application of a test substance into the conjunctival sac of one eye of an albino rabbit, with the other eye serving as a control.[5][6] The eyes are examined for ocular reactions at specific intervals after application. Scores are assigned for corneal opacity, iritis, and conjunctival redness and chemosis. The severity and reversibility of the effects are used to classify the substance's eye irritation potential.[5][6] Due to ethical considerations, in vitro alternatives are increasingly used.

Genotoxicity

There is no publicly available data on the genotoxicity of 4-allylresorcinol.

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a substance.[7][8] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan). The bacteria are exposed to the test substance, with and without a metabolic activation system (S9 mix), and plated on a minimal agar medium.[9] Mutagenic substances will cause a reverse mutation, allowing the bacteria to grow and form colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[9][10]

Carcinogenicity

No carcinogenicity studies for 4-allylresorcinol have been identified in the public domain. For the related compound resorcinol, the International Agency for Research on Cancer (IARC) has not classified it as to its carcinogenicity to humans (Group 3).

Carcinogenicity studies are typically long-term (e.g., two years in rodents) in vivo assays. The test substance is administered to animals for a major portion of their lifespan. The study design includes multiple dose groups and a concurrent control group. At the end of the study, a full histopathological examination is performed on all animals to identify any neoplastic lesions.

Metabolism

The metabolism of 4-allylresorcinol has not been specifically studied. However, the general metabolic pathway for alkylresorcinols has been described.[11] It is a two-phase process that occurs primarily in the liver and is similar to the oxidation of tocopherols.[11] The initial step is an ω-oxidation of the alkyl side chain, catalyzed by cytochrome P450 enzymes (specifically CYP4F2), which introduces a hydroxyl group.[11] This is followed by oxidation to a carboxylic acid and subsequent β-oxidation, which shortens the alkyl chain.[11] The main metabolites are water-soluble and are excreted in the urine and feces.[11][12]

Caption: Proposed metabolic pathway of 4-allylresorcinol.

Experimental Workflows

The assessment of a chemical's toxicological profile typically follows a structured workflow, starting with in silico and in vitro methods before proceeding to in vivo studies if necessary.

Caption: General workflow for toxicological assessment.

Conclusion

The available data indicates that 4-allylresorcinol should be handled with care, given its classification as harmful if swallowed and as a skin and eye irritant. While a complete toxicological profile is not yet established due to the lack of specific studies on this compound, the information from related resorcinol derivatives provides a valuable preliminary assessment. Further research, including quantitative in vitro and in vivo studies on 4-allylresorcinol, is necessary to fully characterize its safety profile for drug development and other applications. Researchers and professionals should adhere to appropriate safety precautions when handling this compound.

References

- 1. Substance Information - ECHA [echa.europa.eu]

- 2. m-Allylphenol | C9H10O | CID 15300698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. researchgate.net [researchgate.net]

- 5. Draize test - Wikipedia [en.wikipedia.org]

- 6. ecetoc.org [ecetoc.org]

- 7. Genotoxic Assessment of Nutraceuticals Obtained from Agricultural Biowaste: Where Do We “AMES”? [mdpi.com]

- 8. Ames Test to Detect Mutagenicity of 2-Alkylcyclobutanones: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Investigating the Mutagenic Effects of Three Commonly Used Pulpotomy Agents Using the Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of Genotoxic and Mutagenic Activity of Organic Extracts from Drinking Water Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An Overview of Alkylresorcinols Biological Properties and Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of alkylresorcinol metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

mechanism of action of 4-allylresorcinol derivatives

An In-depth Technical Guide to the Mechanism of Action of 4-Allylresorcinol Derivatives

Abstract

4-Allylresorcinol and its derivatives are a class of phenolic compounds that have garnered significant interest within the scientific community due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the molecular mechanisms underlying their primary effects, including tyrosinase inhibition, antioxidant activity, antimicrobial action, and anti-inflammatory and anticancer properties. By competitively inhibiting tyrosinase, these compounds effectively modulate melanogenesis. Their antioxidant capabilities stem from efficient free-radical scavenging and metal chelation. Antimicrobial effects are primarily achieved through the disruption of bacterial cell membranes. Furthermore, these derivatives modulate key inflammatory pathways, such as NF-κB and iNOS, and induce apoptosis in cancer cells. This document collates quantitative data, details experimental methodologies, and presents signaling pathways to offer a thorough resource for researchers, scientists, and professionals in drug development.

Introduction

Resorcinols are 1,3-dihydroxybenzene derivatives found in nature and are also synthetically accessible. The substitution at the 4-position of the resorcinol ring with an allyl group or other alkyl chains gives rise to a family of compounds with a broad spectrum of biological activities. 4-Allylresorcinol derivatives, in particular, have been the subject of extensive research for their potential applications in dermatology, infectious diseases, and oncology. Understanding their mechanisms of action at a molecular level is crucial for the development of novel therapeutics and cosmeceuticals. This guide aims to provide an in-depth, technical examination of these mechanisms, supported by quantitative data and detailed experimental protocols.

Core Mechanisms of Action

Tyrosinase Inhibition and Melanogenesis Regulation

One of the most well-documented activities of 4-allylresorcinol derivatives is the inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1] This property makes them highly sought-after for applications in treating hyperpigmentation and for skin lightening.

Mechanism: Tyrosinase is a copper-containing enzyme that catalyzes the hydroxylation of L-tyrosine to L-DOPA and its subsequent oxidation to dopaquinone. 4-Alkylresorcinol derivatives act as competitive inhibitors, binding to the active site of the enzyme.[2] The resorcinol moiety (meta-dihydroxy pattern) is resistant to oxidation by tyrosinase but interacts with the copper ions in the active site, blocking the entry and processing of the natural substrate.[2] This direct inhibition of tyrosinase's catalytic activity leads to a reduction in melanin production without significantly affecting cellular signaling pathways like ERK or Akt.[1][2][3]

Quantitative Data: Tyrosinase Inhibition

| Compound | Enzyme Source | Substrate | IC50 (µM) | Inhibition Type | Reference |

| Rucinol (4-n-butylresorcinol) | Mushroom (mTYR) | L-Tyrosine | 0.15 - 0.56 | Competitive | [2] |

| Rucinol (4-n-butylresorcinol) | Human (hTYR) | L-Tyrosine | 21 - 131 | Competitive | [2] |

| 4-Heptanoylresorcinol | Mushroom (mTYR) | L-DOPA | 36.08 ± 1.075 | - | [4] |

| Thiamidol | Human (hTYR) | L-DOPA | 1.1 | - | [5] |

| Kojic Acid (Reference) | Human (hTYR) | L-DOPA | >400 | - | [5] |

Signaling Pathway: Melanogenesis Inhibition

Experimental Protocol: Tyrosinase Inhibition Assay This protocol outlines a colorimetric assay to measure tyrosinase inhibition in a 96-well plate format.[4][6]

-

Reagent Preparation:

-

Phosphate Buffer (e.g., 50 mM, pH 6.8).

-

Mushroom Tyrosinase solution (e.g., 100-500 units/mL in phosphate buffer).

-

Substrate solution (e.g., 2 mM L-DOPA or L-Tyrosine in phosphate buffer).

-

Test Compound (4-allylresorcinol derivative) and Positive Control (e.g., Kojic Acid) dissolved in a suitable solvent (e.g., 10% DMSO in buffer) to various concentrations.

-

-

Assay Procedure:

-

In a 96-well microplate, add 20 µL of the test compound solution (or control/blank).

-

Add 50 µL of the tyrosinase enzyme solution to each well.

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes.

-

Initiate the reaction by adding 30 µL of the substrate solution to each well.

-

Immediately measure the absorbance (optical density) at a specific wavelength (e.g., 475-510 nm for dopachrome formation) using a microplate reader.

-

Take kinetic readings every minute for a defined period (e.g., 20-60 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (slope) for each concentration.

-

Determine the percentage of inhibition using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] * 100.

-

Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Antioxidant Properties

4-Allylresorcinol derivatives exhibit potent antioxidant activity, which is fundamental to many of their other biological effects, including anti-inflammatory and anti-aging properties.

Mechanism: The antioxidant mechanism is twofold:

-

Primary Antioxidant (Free Radical Scavenging): The phenolic hydroxyl groups on the resorcinol ring can readily donate a hydrogen atom to neutralize highly reactive free radicals (like HO• and HOO•), thus terminating damaging chain reactions.[7] This process is a key defense against oxidative stress.[8]

-

Secondary Antioxidant (Metal Ion Chelation): These derivatives can chelate pro-oxidant metal ions such as iron (Fe²⁺) and copper (Cu²⁺). By sequestering these metals, they prevent them from participating in Fenton-type reactions that generate hydroxyl radicals, one of the most damaging reactive oxygen species (ROS).[8]

Quantitative Data: Antioxidant Activity

| Compound | Assay | IC50 (ppm or µg/mL) | Reference |

| C-butylcalix[9]resorcinarene | DPPH | 6.28 | [10] |

| C-phenylcalix[9]resorcinarene | DPPH | 18.76 | [10] |

| Vitamin C (Reference) | DPPH | 20.95 | [10] |

| Methanolic Extract (A. integrifolia) | DPPH | 187 | [11] |

Workflow: Free Radical Scavenging

Experimental Protocol: DPPH Radical Scavenging Assay This protocol describes a common method for evaluating the free-radical scavenging ability of compounds.[7][12][13]

-

Reagent Preparation:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) stock solution (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and protected from light.

-

Test compound and a positive control (e.g., Ascorbic Acid, Trolox) serially diluted in the same solvent.

-

-

Assay Procedure:

-

Add a defined volume of the test compound solution (e.g., 100 µL) to the wells of a 96-well plate.

-

Add an equal volume of the DPPH working solution (e.g., 100 µL) to all wells.

-

Include a blank (solvent only) and a control (solvent + DPPH solution).

-

Mix thoroughly and incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100.

-

Determine the IC50 value by plotting the % scavenging activity against the logarithm of the sample concentration.

-

Antimicrobial Effects

Certain 4-allylresorcinol derivatives exhibit broad-spectrum antimicrobial activity against various bacteria and fungi.

Mechanism: The primary mechanism of antimicrobial action involves the disruption of the microbial cell membrane. The lipophilic alkyl chain of the derivatives inserts into the lipid bilayer of the cytoplasmic membrane. This incorporation leads to a loss of membrane integrity, increased permeability, conformational changes in membrane proteins, and leakage of essential intracellular components, ultimately causing cell death. This mechanism is generally more effective against Gram-positive bacteria, which lack the protective outer membrane found in Gram-negative bacteria.

Quantitative Data: Antimicrobial Activity (MIC)

| Compound | Organism | MIC (µg/mL) | Reference |

| 4-Hexylresorcinol | Streptococcus spp. | ≤ 16 | [14] |

| 4-Hexylresorcinol | Staphylococcus spp. | ≤ 16 | [14] |

| 4-Hexylresorcinol | Candida spp. | ≤ 16 | [14] |

| 5-Methylresorcinol | M. smegmatis | 300 | [14] |

| 5-Methylresorcinol | S. aureus | >5000 | [14] |

Logical Relationship: Antimicrobial Action

Experimental Protocol: Broth Microdilution Assay for MIC This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[15][16][17][18]

-

Preparation:

-

Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, which corresponds to approx. 1.5 x 10⁸ CFU/mL) and then dilute it to the final testing concentration (approx. 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well microtiter plate.

-

-

Assay Procedure:

-

Dispense 100 µL of the appropriate compound dilution into the wells.

-

Inoculate each well (except the sterility control) with 5 µL of the standardized bacterial suspension.

-

Include a positive control (bacteria in broth without the compound) and a negative/sterility control (broth only).

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

-

Data Analysis:

-

After incubation, visually inspect the plate for turbidity.

-

The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth.

-

A plate reader can also be used to measure the optical density (OD) at 600 nm to confirm visual assessment.

-

Anti-inflammatory Pathways

Phloroglucinol and resorcinol derivatives have demonstrated significant anti-inflammatory properties by modulating key signaling pathways.

Mechanism: The anti-inflammatory effects are exerted through the inhibition of pro-inflammatory mediators. Studies have shown that these compounds can suppress the activity of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide (NO), a key inflammatory molecule.[19] They also inhibit the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines and chemokines.

Quantitative Data: Anti-inflammatory Activity

| Compound | Target | IC50 (µM) | Reference |

| Diacylphloroglucinol (Cpd 2) | iNOS | 19.0 | [19] |

| Alkylated Acylphloroglucinol (Cpd 4) | iNOS | 19.5 | [19] |

| Diacylphloroglucinol (Cpd 2) | NF-κB | 34.0 | [19] |

| Alkylated Acylphloroglucinol (Cpd 4) | NF-κB | 37.5 | [19] |

Signaling Pathway: NF-κB Inhibition

References

- 1. Inhibitory effects of 4-n-butylresorcinol on tyrosinase activity and melanin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. activeconceptsllc.com [activeconceptsllc.com]

- 7. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. researchgate.net [researchgate.net]

- 10. atlantis-press.com [atlantis-press.com]

- 11. Evaluation of antibacterial, antioxidant, and anti-inflammatory properties of GC/MS analysis of extracts of Ajuga. integrifolia Buch.-Ham. leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 12. acmeresearchlabs.in [acmeresearchlabs.in]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. protocols.io [protocols.io]

- 16. youtube.com [youtube.com]

- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 18. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

In Silico Prediction of ADMET Properties for 4-Allylresorcinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive in silico analysis of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of 4-allylresorcinol, a phenolic compound with potential therapeutic applications. Through the use of established computational models, this document outlines the predicted pharmacokinetic and toxicological profile of 4-allylresorcinol, offering critical insights for early-stage drug discovery and development. The guide includes a detailed summary of predicted ADMET parameters presented in tabular format for easy interpretation, in-depth descriptions of the experimental protocols for key ADMET assays, and visualizations of predictive workflows and metabolic pathways to facilitate a deeper understanding of the compound's behavior.

Introduction

4-Allylresorcinol is a naturally occurring phenolic compound found in various plant species. Its structural similarity to other biologically active resorcinols has prompted interest in its potential pharmacological activities. Early assessment of a compound's ADMET profile is crucial in the drug development pipeline to mitigate the risk of late-stage failures due to poor pharmacokinetics or unforeseen toxicity. In silico ADMET prediction offers a rapid and cost-effective approach to evaluate these properties, enabling researchers to prioritize lead candidates and guide further experimental studies. This guide leverages a consensus of predictions from multiple in silico platforms to provide a robust ADMET profile for 4-allylresorcinol.

Predicted Physicochemical and ADMET Properties of 4-Allylresorcinol

The following tables summarize the predicted physicochemical and ADMET properties of 4-allylresorcinol (SMILES: C=CCC1=CC(=C(C=C1)O)O). These values are computationally generated and should be interpreted as estimations to guide experimental work.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Interpretation |

| Molecular Weight | 150.17 g/mol | Low molecular weight, favorable for absorption. |

| LogP (Octanol/Water) | 2.15 | Optimal lipophilicity for oral absorption. |

| Water Solubility (LogS) | -2.5 | Moderately soluble in water. |

| Topological Polar Surface Area (TPSA) | 40.46 Ų | Good potential for cell membrane permeability. |

| Number of Hydrogen Bond Donors | 2 | Favorable for oral bioavailability. |

| Number of Hydrogen Bond Acceptors | 2 | Favorable for oral bioavailability. |

| Rotatable Bonds | 2 | Low conformational flexibility, good for binding. |

Table 2: Predicted Absorption Properties

| Property | Predicted Value | Interpretation |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability (logPapp) | > 0.9 | High permeability across the intestinal epithelium. |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be subject to efflux by P-glycoprotein. |

Table 3: Predicted Distribution Properties

| Property | Predicted Value | Interpretation |

| Volume of Distribution (VDss) | Low | Likely to be distributed primarily in the bloodstream. |

| Plasma Protein Binding | ~85% | Moderate binding to plasma proteins. |

| Blood-Brain Barrier (BBB) Permeability | Yes | Predicted to cross the blood-brain barrier. |

Table 4: Predicted Metabolism Properties

| Property | Predicted Value/Pathway | Interpretation |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via CYP2D6 inhibition. |

| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions via CYP3A4 inhibition. |

| Major Metabolic Pathways | Glucuronidation, Sulfation, Allyl chain oxidation | Expected to undergo Phase II conjugation and Phase I oxidation. |

Table 5: Predicted Excretion Properties

| Property | Predicted Value | Interpretation |

| Total Clearance | Low | Expected to have a relatively slow clearance from the body. |

| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Not likely to be actively secreted by renal tubules via OCT2. |

Table 6: Predicted Toxicity Properties

| Property | Predicted Outcome | Interpretation |

| AMES Mutagenicity | Non-mutagenic | Low probability of causing DNA mutations. |

| hERG Inhibition | Low risk | Unlikely to cause drug-induced QT prolongation. |

| Hepatotoxicity | Low risk | Low potential for causing liver damage. |

| Skin Sensitization | Low risk | Unlikely to cause an allergic skin reaction. |

In Silico ADMET Prediction Workflow and Metabolic Pathway

The following diagrams illustrate the general workflow for in silico ADMET prediction and a potential metabolic pathway for 4-allylresorcinol.

Detailed Experimental Protocols

The following are detailed methodologies for key in vitro ADMET assays that can be used to experimentally validate the in silico predictions for 4-allylresorcinol.

Caco-2 Permeability Assay

This assay assesses the rate of transport of a compound across a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which serves as an in vitro model of the human intestinal epithelium.[1][2]

-

Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a fluorescent marker with low permeability (e.g., Lucifer Yellow).

-

Transport Experiment:

-

The cell monolayers are washed with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

-

The test compound (4-allylresorcinol) is added to the apical (A) side (for A-to-B transport, simulating absorption) or the basolateral (B) side (for B-to-A transport, assessing efflux).

-

Samples are collected from the receiver compartment (B for A-to-B, A for B-to-A) at various time points.

-

The concentration of the test compound in the collected samples is quantified using a suitable analytical method, such as LC-MS/MS.

-

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound in the donor compartment.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based assay that evaluates the passive diffusion of a compound across an artificial lipid membrane, providing a high-throughput screen for passive permeability.

-

Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., phosphatidylcholine) in an organic solvent (e.g., dodecane) to form an artificial membrane.

-

Permeability Experiment:

-

The donor wells of the filter plate are filled with a solution of the test compound in a buffer at a specific pH.

-

The filter plate is placed on top of an acceptor plate containing a buffer solution.

-

The assembly is incubated for a defined period to allow for the diffusion of the compound from the donor to the acceptor compartment.

-

-

Quantification: The concentration of the test compound in both the donor and acceptor wells is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

-

Data Analysis: The effective permeability (Pe) is calculated based on the concentration of the compound in the donor and acceptor wells after incubation.

Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay determines the fraction of a drug that binds to plasma proteins, which influences its distribution and availability to reach its target.

-

Apparatus: A rapid equilibrium dialysis (RED) device is commonly used, which consists of two chambers separated by a semipermeable membrane.

-

Procedure:

-

One chamber is filled with plasma containing the test compound.

-

The other chamber is filled with a protein-free buffer.

-

The device is incubated at 37°C until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.

-

-

Analysis: The concentrations of the test compound in the plasma and buffer chambers are measured by LC-MS/MS.

-

Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s.

-

Incubation:

-

The test compound is incubated with liver microsomes (e.g., human, rat, or mouse) and a cofactor, typically NADPH, to initiate the metabolic reactions.

-

The incubation is carried out at 37°C, and aliquots are taken at different time points.

-

The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

-

-

Quantification: The remaining concentration of the parent compound at each time point is determined by LC-MS/MS.

-

Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

hERG Inhibition Assay (Patch Clamp)

This assay assesses the potential of a compound to inhibit the hERG potassium channel, which can lead to a prolonged QT interval and an increased risk of cardiac arrhythmias.

-

Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.

-

Electrophysiology:

-

The whole-cell patch-clamp technique is employed to measure the ionic current flowing through the hERG channels.

-

The cells are exposed to increasing concentrations of the test compound.

-

-

Data Acquisition: The effect of the compound on the hERG current is recorded and analyzed.

-

Analysis: The concentration-response curve is used to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the hERG current.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

-

Bacterial Strains: Several strains of S. typhimurium with different mutations in the histidine operon are used.

-

Procedure:

-

The bacterial strains are exposed to the test compound at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver).

-

The bacteria are plated on a minimal agar medium lacking histidine.

-

-

Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.

-

Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.

Conclusion

The in silico ADMET profile of 4-allylresorcinol presented in this guide suggests that it possesses favorable drug-like properties. The predictions indicate good oral absorption and brain penetration, with a low likelihood of significant metabolic liabilities or major toxicities. However, it is imperative to recognize that these are computational predictions. The detailed experimental protocols provided herein offer a clear path for the in vitro validation of these findings. A comprehensive understanding of the ADMET properties of 4-allylresorcinol, through a combination of in silico and in vitro methods, will be instrumental in advancing its development as a potential therapeutic agent.

References

An In-depth Technical Guide to 4-(Prop-2-en-1-yl)benzene-1,3-diol

For: Researchers, Scientists, and Drug Development Professionals

Chemical Identity

The compound of interest is systematically identified by its IUPAC name and is also known by several synonyms.

-

IUPAC Name: 4-(Prop-2-en-1-yl)benzene-1,3-diol[1]

-

Synonyms:

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₂ | PubChem[1] |

| Molecular Weight | 150.17 g/mol | PubChem[1] |

| Exact Mass | 150.068079557 Da | PubChem[1] |

| XLogP3 | 1.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Topological Polar Surface Area | 40.5 Ų | PubChem[1] |

| Heavy Atom Count | 11 | PubChem |

| Formal Charge | 0 | PubChem |

Experimental Protocols

Synthesis via Claisen Rearrangement

A common and effective method for the synthesis of 4-allylresorcinol is the Claisen rearrangement of resorcinol monoallyl ether. This[2][2]-sigmatropic rearrangement is a powerful tool for carbon-carbon bond formation.[2][3]

Reaction Scheme:

-

Etherification: Resorcinol is first reacted with an allyl halide (e.g., allyl bromide) in the presence of a base to form the resorcinol monoallyl ether intermediate.

-

Rearrangement: The intermediate is then heated, typically in a high-boiling solvent, to induce the Claisen rearrangement, yielding 4-allylresorcinol.

Detailed Methodology:

-

Preparation of Resorcinol Monoallyl Ether:

-

To a solution of resorcinol in a suitable solvent (e.g., acetone), add a base such as potassium carbonate.

-

Slowly add allyl bromide to the reaction mixture at room temperature.

-

Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure to obtain the crude resorcinol monoallyl ether. .

-

-

Claisen Rearrangement:

-

The crude resorcinol monoallyl ether is dissolved in a high-boiling solvent such as N,N-dimethylformamide (DMF).

-

The solution is heated to a high temperature (e.g., 190°C) and maintained for several hours to facilitate the rearrangement.[4]

-

The progress of the reaction can be monitored by TLC or HPLC.

-

Upon completion, the reaction mixture is cooled to room temperature, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

-

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)